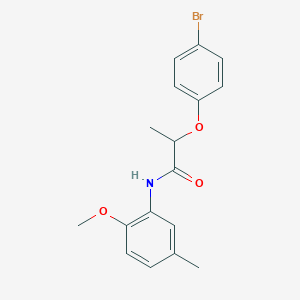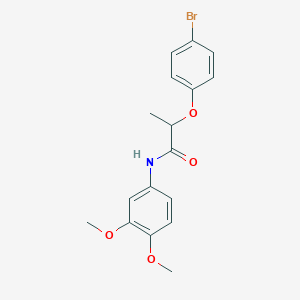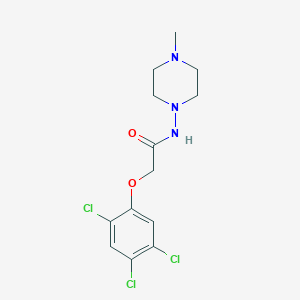![molecular formula C23H35N3O4S B4113049 2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)](/img/structure/B4113049.png)
2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)
Descripción general
Descripción
2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide), commonly known as MICA, is a synthetic compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the areas of cancer research and immunology.
Mecanismo De Acción
The mechanism of action of MICA involves its interaction with immune cells and cancer cells. MICA binds to the NKG2D receptor on natural killer cells and T cells, which activates these cells and enhances their ability to recognize and kill cancer cells. MICA also induces apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of MICA is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
MICA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MICA induces apoptosis in cancer cells, inhibits cell proliferation, and enhances the efficacy of chemotherapy drugs. In vivo studies have shown that MICA inhibits tumor growth and metastasis in animal models. MICA also stimulates the immune system by activating natural killer cells and T cells. However, the long-term effects of MICA on the immune system and other physiological systems are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MICA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, ensuring high yield and purity of the compound. MICA is also stable under various conditions, allowing for long-term storage and transportation. However, MICA has some limitations for lab experiments. Its mechanism of action is still not fully understood, and further research is needed to elucidate its effects. Additionally, MICA may have off-target effects on other physiological systems, which may complicate its use in experiments.
Direcciones Futuras
There are several future directions for research on MICA. One area of research is the development of MICA-based drug delivery systems for cancer therapy. Another area of research is the use of MICA as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of MICA and its long-term effects on the immune system and other physiological systems. Overall, MICA has shown promising results in various studies, and further research is needed to fully realize its potential in scientific research.
Aplicaciones Científicas De Investigación
MICA has been extensively studied for its potential applications in cancer research and immunology. In cancer research, MICA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In immunology, MICA has been found to stimulate the immune system by activating natural killer cells and T cells. Additionally, MICA has been investigated for its potential use in drug delivery systems and as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-18-12-14-21(15-13-18)31(29,30)26(16-22(27)24-19-8-4-2-5-9-19)17-23(28)25-20-10-6-3-7-11-20/h12-15,19-20H,2-11,16-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLUNSMZESLVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(4-bromophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B4112972.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)


![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)

![N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate](/img/structure/B4113052.png)
![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)
